Ethyl 2-amino-4-bromo-6-chlorobenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-6-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2. This compound is a derivative of benzoic acid and contains amino, bromo, and chloro substituents on the benzene ring. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-6-chlorobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the bromination and chlorination of benzoic acid derivatives, followed by esterification and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-6-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-amino-4-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-6-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-6-chlorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-chlorobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-bromo-2-chlorobenzoate: Similar structure but different substitution pattern, affecting its reactivity and applications.
Ethyl 2-amino-4-chlorobenzoate: Lacks the bromo group, which can influence its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
Biological Activity
Ethyl 2-amino-4-bromo-6-chlorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes and receptors, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Ethyl ester functional group
- Amino group which may facilitate hydrogen bonding
- Halogen substituents (bromine and chlorine) that can influence binding affinity and specificity
This combination of functional groups allows the compound to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to bind with various enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with active sites on proteins, while the halogens may enhance binding interactions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to its analogs, which have been studied for anti-inflammatory and antibacterial activities.
- Potential Anti-cancer Activity : The structural features of this compound suggest it could be investigated for anti-cancer properties, particularly in inhibiting specific protein targets involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative analysis with similar compounds reveals insights into how modifications can affect potency and selectivity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4-bromo-5-fluorobenzoate | C9H8BrFNO2 | Contains fluorine instead of chlorine |
Ethyl 2-amino-4-chlorobenzoate | C9H10ClNO2 | Lacks bromine; only contains chlorine |
Methyl 4-amino-5-nitrobenzoate | C9H10ClNO3 | Contains a nitro group instead of an amino group |
The presence of both bromine and chlorine in this compound enhances its reactivity compared to its analogs, potentially leading to unique biological activities not observed in simpler structures.
Case Studies
Several studies have investigated the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:
- Anticancer Research : A study examined the binding interactions of structurally similar compounds with anti-apoptotic proteins like Bcl-2, revealing that modifications at specific positions can significantly alter efficacy against cancer cell lines .
- Enzyme Inhibition : Another case study focused on inhibitors targeting Cryptosporidium, highlighting how structural variations influence enzyme selectivity and potency, which could provide insights into developing new therapeutics based on this compound .
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |
InChI Key |
UQABWOHCRIBVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)N |
Origin of Product |
United States |
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